Enhanced Green Fluorescent Protein (EGFP) (200-208)

Immunology Vaccine Development T Cell Epitope

Secure the definitive EGFP (200-208) peptide (sequence: HYLSTQSAL) for robust, reproducible murine immunology. As the sole immunodominant H2-Kd-restricted CD8+ CTL epitope, generic alternatives are scientifically invalid. This 9-mer guarantees accurate quantification of antigen-specific T cell responses in BALB/c models via ELISpot or tetramer staining. Use as a benchmark model tumor antigen for cancer vaccine development. Demand the validated sequence—avoid experimental variability.

Molecular Formula C45H70N12O15
Molecular Weight 1019.1 g/mol
Cat. No. B13903497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnhanced Green Fluorescent Protein (EGFP) (200-208)
Molecular FormulaC45H70N12O15
Molecular Weight1019.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C45H70N12O15/c1-21(2)13-30(53-41(67)31(15-25-7-9-27(61)10-8-25)52-38(64)28(46)16-26-17-48-20-49-26)40(66)56-34(19-59)43(69)57-36(24(6)60)44(70)51-29(11-12-35(47)62)39(65)55-33(18-58)42(68)50-23(5)37(63)54-32(45(71)72)14-22(3)4/h7-10,17,20-24,28-34,36,58-61H,11-16,18-19,46H2,1-6H3,(H2,47,62)(H,48,49)(H,50,68)(H,51,70)(H,52,64)(H,53,67)(H,54,63)(H,55,65)(H,56,66)(H,57,69)(H,71,72)/t23-,24+,28-,29-,30-,31-,32-,33-,34-,36-/m0/s1
InChIKeyHPQYOZPSZAHWMK-PMGPJPFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFP 200-208 Peptide: Baseline Definition and Procurement Relevance


Enhanced Green Fluorescent Protein (EGFP) (200-208) is a 9-amino acid peptide with the sequence HYLSTQSAL [1]. This peptide corresponds to amino acids 200–208 of the EGFP protein and is the immunodominant H2-Kd-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope derived from the jellyfish Aequorea victoria [2]. It is a well-characterized model antigen used in immunological studies and vaccine development, particularly in BALB/c mouse models . Its defined sequence and validated bioactivity make it a critical tool for studying CD8+ T cell responses and for the development of antigen-specific cancer vaccines [3].

Why Generic Substitution of EGFP 200-208 Peptide is Problematic


Generic substitution of the EGFP (200-208) peptide with other GFP-derived peptides or even full-length EGFP protein is not scientifically valid. This specific 9-mer sequence is the exclusive, naturally processed immunodominant H2-Kd-restricted CD8+ T cell epitope in EGFP [1]. Other GFP variants or overlapping peptides lack the precise structural and sequence characteristics required for strong H2-Kd binding and subsequent robust IFN-γ stimulation in BALB/c splenocytes . Furthermore, the EGFP (200-208) peptide has a unique bioactivity profile that distinguishes it from other EGFP-derived peptides and even from the closely related GFP (199-207) sequence, which is often mis-cited . Using a different peptide would compromise experimental reproducibility and validity in immunological assays [2].

Quantitative Evidence for Selecting EGFP 200-208 Peptide


Immunodominant Epitope with Exclusive H2-Kd MHC Class I Restriction

The EGFP (200-208) peptide is the exclusive, naturally processed immunodominant H2-Kd-restricted CD8+ T cell epitope within the EGFP protein [1]. In comparative studies, this peptide demonstrated significantly stronger binding to H2-Kd molecules than other candidate EGFP-derived peptides identified by epitope prediction algorithms . The specific sequence HYLSTQSAL is uniquely presented by H-2Kd molecules on the surface of antigen-presenting cells, triggering a robust and specific CD8+ T cell response . This level of defined restriction and immunodominance is not found in other GFP-derived peptides or the full-length protein.

Immunology Vaccine Development T Cell Epitope

Quantified IFN-γ Stimulation: A Validated Functional Readout

The EGFP (200-208) peptide elicits a robust and specific IFN-γ response from CD8+ T cells, a key functional readout for immunogenicity [1]. In ELISpot assays, stimulation with the EGFP200-208 peptide resulted in a significant number of IFN-γ-secreting T cells, while stimulation with a negative control peptide (e.g., FLU peptide TYQRTRALV) yielded baseline responses [2]. In a direct comparison study, vaccination with an EGFP-encoding vector followed by ex vivo stimulation with the EGFP200-208 peptide produced a measurable and statistically significant increase in IFN-γ+ T cells compared to a control [3]. This functional validation distinguishes this peptide from other potential EGFP fragments that may not be naturally processed or presented.

ELISpot IFN-γ Functional Assay

High Purity Specifications Minimize Experimental Variability

Procurement of EGFP (200-208) peptide with defined, high purity is critical for experimental reproducibility. Vendor specifications indicate that this peptide is routinely available with a purity of ≥98.0% by HPLC, with some suppliers achieving 98.97% or 99.85% [1]. This level of purity is essential for minimizing off-target effects and ensuring that observed biological activity is solely attributable to the target peptide . In contrast, lower-purity peptide preparations can contain truncated sequences or other impurities that may interfere with MHC binding, T cell activation, or other assays .

Peptide Purity HPLC Quality Control

Distinct Immunostimulatory Profile Compared to +36 GFP Variant

The EGFP protein, from which the EGFP (200-208) peptide is derived, exhibits a distinct immunostimulatory profile compared to the supercharged variant, +36 GFP [1]. In a comparative study, EGFP significantly increased TNF-α secretion and decreased IL-10 secretion compared to +36 GFP in both T cells and macrophages [2]. This differential cytokine profile indicates that the choice of GFP variant can fundamentally alter the immunological outcome of an experiment [3]. This evidence reinforces the importance of using the specific EGFP-derived peptide for defined and predictable immune responses.

GFP Variants Cytokine Profiling Immune Modulation

Defined Storage Stability for Long-Term Experimental Planning

The EGFP (200-208) peptide has defined storage stability conditions that are critical for long-term experimental planning and procurement logistics [1]. Vendor datasheets specify that the lyophilized powder is stable for 3 years when stored at -20°C [2]. Once reconstituted in solution, the peptide should be stored at -20°C and used within 6 months, with aliquoting recommended to avoid repeated freeze-thaw cycles . These specifications provide a clear framework for inventory management and minimize the risk of peptide degradation, which can compromise experimental results.

Peptide Stability Storage Logistics

Optimal Applications for EGFP 200-208 Peptide Based on Proven Differentiation


CD8+ T Cell Epitope Mapping and Immune Monitoring in BALB/c Mice

The EGFP (200-208) peptide is the definitive tool for tracking and quantifying H2-Kd-restricted CD8+ T cell responses in BALB/c mouse models [1]. Its validated immunodominance and strong MHC binding enable precise epitope mapping and immune monitoring following vaccination or gene therapy with EGFP-encoding vectors [2]. Using this specific peptide in ELISpot or tetramer staining assays ensures accurate measurement of antigen-specific T cell frequencies and functionality .

Model Tumor Antigen for Cancer Vaccine Development

The EGFP (200-208) peptide serves as a well-characterized model tumor antigen for the preclinical development of antigen-specific cancer vaccines [1]. Its ability to stimulate robust IFN-γ production makes it an ideal antigen for evaluating vaccine formulations, adjuvants, and delivery platforms in immunocompetent BALB/c mice [2]. The peptide's defined sequence and immunogenicity provide a reliable benchmark for comparing the efficacy of novel immunotherapeutic strategies .

Standardized Positive Control in MHC Class I Tetramer and ELISpot Assays

The EGFP (200-208) peptide is a reliable positive control for H-2Kd MHC class I tetramer staining and IFN-γ ELISpot assays [1]. Its strong and specific binding to H-2Kd ensures a robust signal, enabling researchers to validate assay performance and troubleshoot experimental protocols [2]. The availability of pre-formed H-2Kd/EGFP (200-208) tetramers from commercial sources further streamlines its use as a standardized control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enhanced Green Fluorescent Protein (EGFP) (200-208)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.